Cas no 868694-19-3 (5-bromo-3-iodo-1H-indole)

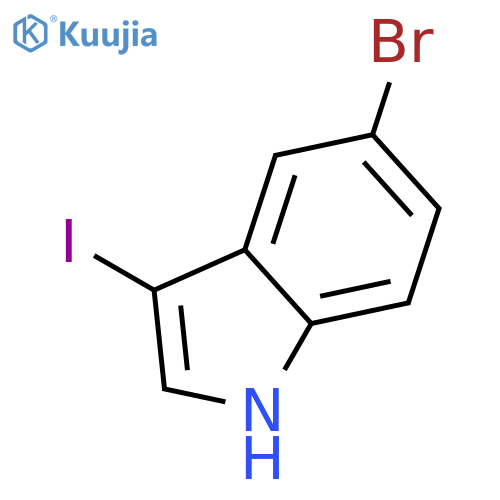

5-bromo-3-iodo-1H-indole structure

商品名:5-bromo-3-iodo-1H-indole

5-bromo-3-iodo-1H-indole 化学的及び物理的性質

名前と識別子

-

- 5-bromo-3-iodo-1H-indole

- 1H-Indole, 5-bromo-3-iodo-

- 1H-INDOLE, 5-BROMO-3-IODO

- EN300-243666

- F15896

- SCHEMBL19280727

- DTXSID80595868

- 868694-19-3

- AKOS015834504

- CS-0128683

- DTXCID60546631

-

- MDL: MFCD13177472

- インチ: InChI=1S/C8H5BrIN/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H

- InChIKey: OCYVXFHJBHFPSD-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=C1Br)C(=CN2)I

計算された属性

- せいみつぶんしりょう: 320.86500

- どういたいしつりょう: 320.86501g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 15.8Ų

じっけんとくせい

- PSA: 15.79000

- LogP: 3.53500

5-bromo-3-iodo-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-243666-0.05g |

5-bromo-3-iodo-1H-indole |

868694-19-3 | 95% | 0.05g |

$184.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1199323-10g |

5-Bromo-3-iodo-1H-indole |

868694-19-3 | 97% | 10g |

¥20311.00 | 2024-04-27 | |

| eNovation Chemicals LLC | D782728-1g |

1H-Indole, 5-bromo-3-iodo- |

868694-19-3 | 95% | 1g |

$458 | 2024-07-28 | |

| Apollo Scientific | OR305539-1g |

5-Bromo-3-iodo-1H-indole |

868694-19-3 | 1g |

£595.00 | 2024-05-24 | ||

| Enamine | EN300-243666-100mg |

5-bromo-3-iodo-1H-indole |

868694-19-3 | 95.0% | 100mg |

$553.0 | 2022-02-28 | |

| Alichem | A199008842-1g |

5-Bromo-3-iodo-1H-indole |

868694-19-3 | 95% | 1g |

$400.00 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0504-500MG |

5-bromo-3-iodo-1H-indole |

868694-19-3 | 95% | 500MG |

¥ 2,574.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0504-5G |

5-bromo-3-iodo-1H-indole |

868694-19-3 | 95% | 5g |

¥ 9,655.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0504-10G |

5-bromo-3-iodo-1H-indole |

868694-19-3 | 95% | 10g |

¥ 14,322.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1199323-5g |

5-Bromo-3-iodo-1H-indole |

868694-19-3 | 97% | 5g |

¥15799.00 | 2024-04-27 |

5-bromo-3-iodo-1H-indole 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

868694-19-3 (5-bromo-3-iodo-1H-indole) 関連製品

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:868694-19-3)5-bromo-3-iodo-1H-indole

清らかである:99%/99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g

価格 ($):193.0/322.0/403.0/1209.0/1794.0